molecular formula C13H15NO4 B554585 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid CAS No. 190004-53-6

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Cat. No. B554585
M. Wt: 249,27 g/mole
InChI Key: GDJSFBNRXFOUEQ-UHFFFAOYSA-N
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Description

“1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 . This compound is a versatile chemical used in various scientific research. Its unique structure enables it to be utilized as a building block in drug development, organic synthesis, and peptide chemistry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Imaging Applications

  • PET Tracer Synthesis : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), synthesized from a precursor involving a benzyloxy carbonyl group, has been developed as a new tumor-avid amino acid for positron emission tomography (PET) imaging (Shoup & Goodman, 1999).

Chemical Synthesis and Modifications

  • Regiospecific Additions : Hydrazoic acid or benzylamine additions to certain bicyclobutanes, which are precursors to α-amino cyclobutane carboxylic acids, have been studied for creating specific diacids (Gaoni, 1988).
  • Boron Neutron Capture Therapy Agents : A water-soluble boronated amino acid containing a cascade polyol was synthesized, involving key steps that include the conversion of benzyloxy carbonyl groups (Das et al., 2000).

Advanced Peptide Synthesis

  • Bis(cyclobutane) β-Dipeptides : Synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate was achieved, facilitating the creation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides (Izquierdo et al., 2002).

Novel Synthesis Routes

  • Convenient Synthesis Approach : A more convenient and practical method for synthesizing 1-aminocyclobutanecarboxylic acid was developed, showing industrial application prospects (Fu Zhi-feng, 2004).

Therapeutic Agent Synthesis

  • Boron Neutron Capture Therapy Agent : Synthesis of another potential BNCT agent, 1-amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid, was completed, which also involved the use of benzyloxy carbonyl intermediates (Kabalka et al., 2002).

Analytical and Structural Chemistry

  • Analogues of Amino Acids : Conformationally rigid analogues of amino acids, involving benzyloxy carbonyl groups, were synthesized to study structural aspects in chemistry (Kubyshkin et al., 2009).

  • Trifluoromethyl-Substituted Analogues : Synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid was explored for potential applications in chemistry (Radchenko et al., 2009).

Safety And Hazards

The compound has been classified as a potential hazard under GHS07. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJSFBNRXFOUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363750
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

CAS RN

190004-53-6
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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